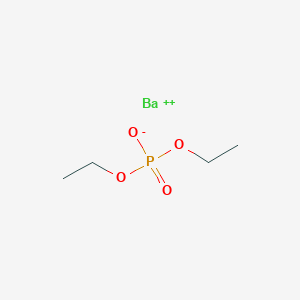

Phosphoric acid, diethyl ester, barium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phosphoric acid, diethyl ester, barium salt, also known as Barium Diethyl Phosphate (BDEP), is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in water and has a molecular formula of Ba(C2H5O)2PO3. BDEP is primarily used as a flame retardant and a plasticizer in the manufacturing of polyvinyl chloride (PVC) products.

Wirkmechanismus

BDEP acts as a flame retardant by releasing phosphoric acid when exposed to heat. The released phosphoric acid reacts with the polymer chains of the PVC and forms a char layer that protects the material from further burning. As a plasticizer, BDEP improves the flexibility and durability of PVC products by reducing the glass transition temperature of the polymer.

Biochemical and Physiological Effects:

BDEP has been shown to have low toxicity and is considered to be safe for human consumption. However, exposure to high concentrations of BDEP can cause irritation to the skin, eyes, and respiratory system. BDEP has also been found to have a negative impact on aquatic organisms and the environment.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using BDEP in lab experiments is its low toxicity and high solubility in water. BDEP is also relatively inexpensive and readily available. However, BDEP has some limitations in lab experiments due to its low stability and reactivity with other chemicals. It is also highly hygroscopic and can absorb moisture from the air, which can affect the accuracy of experimental results.

Zukünftige Richtungen

There are several future directions for the use of BDEP in scientific research. One area of interest is the development of new flame retardant materials that are more efficient and environmentally friendly. BDEP can also be used as a catalyst in the synthesis of new organic compounds and metal phosphates. Another area of research is the study of the impact of BDEP on the environment and the development of new methods for the disposal of BDEP waste.

Conclusion:

In conclusion, BDEP is a chemical compound that has been widely used in scientific research as a flame retardant and a plasticizer. It is synthesized by reacting barium oxide or barium hydroxide with diethyl phosphite in the presence of a catalyst. BDEP has low toxicity and is considered to be safe for human consumption. However, exposure to high concentrations of BDEP can cause irritation to the skin, eyes, and respiratory system. BDEP has several advantages and limitations in lab experiments and has several future directions for research.

Synthesemethoden

BDEP can be synthesized by reacting barium oxide or barium hydroxide with diethyl phosphite in the presence of a catalyst. The reaction produces a white precipitate that can be filtered and washed to obtain pure BDEP. The chemical reaction can be represented by the following equation:

Ba(OH)2 + 2 (C2H5O)2POH → Ba(C2H5O)2PO3 + 2 H2O

Wissenschaftliche Forschungsanwendungen

BDEP has been widely used in scientific research as a flame retardant and a plasticizer. It is commonly used in the manufacturing of PVC products such as pipes, cables, and flooring. BDEP has also been used in the production of adhesives, coatings, and sealants. In scientific research, BDEP has been used as a catalyst in the synthesis of organic compounds and as a reagent in the preparation of metal phosphates.

Eigenschaften

CAS-Nummer |

14506-44-6 |

|---|---|

Molekularformel |

C4H10BaO4P+ |

Molekulargewicht |

290.42 g/mol |

IUPAC-Name |

barium(2+);diethyl phosphate |

InChI |

InChI=1S/C4H11O4P.Ba/c1-3-7-9(5,6)8-4-2;/h3-4H2,1-2H3,(H,5,6);/q;+2/p-1 |

InChI-Schlüssel |

NAMYSIJLCCTQDF-UHFFFAOYSA-M |

SMILES |

CCOP(=O)([O-])OCC.[Ba+2] |

Kanonische SMILES |

CCOP(=O)([O-])OCC.[Ba+2] |

Synonyme |

BARIUM DIETHYL PHOSPHATE |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B228617.png)

![1-[2-(3-Methylphenoxy)ethyl]piperazine](/img/structure/B228618.png)

![10-{3-[4-(4-Phenyl(1,3-thiazol-2-yl))piperazinyl]propyl}-2-(trifluoromethyl)ph enothiazine](/img/structure/B228625.png)